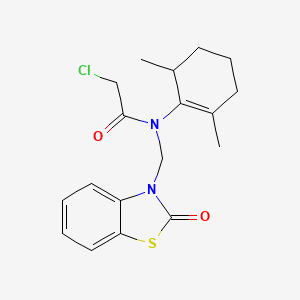
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate can be synthesized through the reaction of oximes with acyl halides or anhydrides . The general procedure involves the following steps:
Formation of Oxime: The starting material, typically a ketone or aldehyde, is reacted with hydroxylamine (NH2OH) to form the corresponding oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ester can participate in substitution reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of transition metal catalysts like palladium (Pd) or copper (Cu).
Major Products
The major products formed from these reactions include various nitrogen-containing heterocycles such as pyrroles, imidazoles, and triazoles .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxyamino-2-methyl-3-pentanone oxime acetate involves the cleavage of the N-O bond, which is relatively weak with an average energy of about 57 kcal/mol . This cleavage can lead to the formation of new C-N, C-O, or C-C bonds, facilitating the synthesis of various nitrogen-containing compounds . The compound can act as an internal oxidant or a precursor in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyamino-2-methyl-3-pentanone oxime pivalate
- 2-Hydroxyamino-2-methyl-3-pentanone oxime benzoate
- 2-Hydroxyamino-2-methyl-3-pentanone oxime tosylate
Uniqueness
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate is unique due to its specific ester group, which influences its reactivity and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C8H16N2O3 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
[(E)-[2-(hydroxyamino)-2-methylpentan-3-ylidene]amino] acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5-7(8(3,4)10-12)9-13-6(2)11/h10,12H,5H2,1-4H3/b9-7+ |
InChI-Schlüssel |
UMEIKEMWIZXANV-VQHVLOKHSA-N |
Isomerische SMILES |
CC/C(=N\OC(=O)C)/C(C)(C)NO |
Kanonische SMILES |
CCC(=NOC(=O)C)C(C)(C)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)








![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)


